molecular formula C12H13N B013038 2,7,8-Trimethylquinoline CAS No. 102871-68-1

2,7,8-Trimethylquinoline

Cat. No.: B013038
CAS No.: 102871-68-1
M. Wt: 171.24 g/mol
InChI Key: OQMCEPGEODDVJR-UHFFFAOYSA-N
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Description

2,7,8-Trimethylquinoline is a heterocyclic aromatic organic compound with the molecular formula C12H13N. It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions: 2,7,8-Trimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated, nitrated, and sulfonated quinolines.

Biological Activity

2,7,8-Trimethylquinoline (TMQ) is a heterocyclic compound belonging to the quinoline family, characterized by its three methyl groups at the 2, 7, and 8 positions. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of TMQ, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

  • Molecular Formula : C12H13N
  • Molecular Weight : 171.238 g/mol

TMQ's structure allows it to interact with various biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that TMQ exhibits significant antimicrobial properties against a range of pathogens. Various studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TMQ against several microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans. The results are summarized in Table 1.

MicroorganismZone of Inhibition (mm)Control (Ceftriaxone) (mm)
Bacillus subtilis1920
Staphylococcus aureus1718
Micrococcus luteus1315
Listeria monocytogenes1012
Candida albicans1214

The highest activity was observed against Bacillus subtilis, indicating TMQ's potential as an antibiotic candidate .

Anticancer Potential

TMQ has been investigated for its anticancer properties, particularly its ability to inhibit cancer cell proliferation and induce apoptosis. Studies suggest that it may modulate specific signaling pathways involved in cancer development.

The anticancer activity of TMQ is believed to stem from its ability to intercalate into DNA, disrupting replication processes and leading to cell death. Additionally, it may influence apoptosis pathways by affecting cellular signaling mechanisms related to cancer progression .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, TMQ has shown potential in other areas:

  • Antioxidant Activity : TMQ exhibits antioxidant properties that can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some studies suggest that TMQ may have anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .

Summary of Research Findings

The biological activities of TMQ are summarized below:

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacteria and fungi
AnticancerInduces apoptosis and inhibits cell proliferation
AntioxidantProtects cells from oxidative damage
Anti-inflammatoryPotential effects on inflammatory pathways

Properties

IUPAC Name

2,7,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-6-11-7-5-9(2)13-12(11)10(8)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMCEPGEODDVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588900
Record name 2,7,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102871-68-1
Record name 2,7,8-Trimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102871-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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